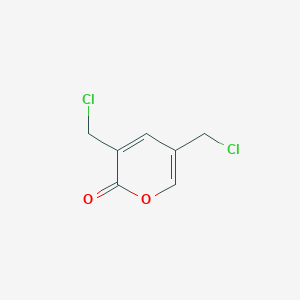

3,5-Bis(chloromethyl)-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

63233-30-7 |

|---|---|

Molecular Formula |

C7H6Cl2O2 |

Molecular Weight |

193.02 g/mol |

IUPAC Name |

3,5-bis(chloromethyl)pyran-2-one |

InChI |

InChI=1S/C7H6Cl2O2/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,2-3H2 |

InChI Key |

DOLCUFYIHQVGEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC=C1CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Bis Chloromethyl 2h Pyran 2 One and Precursors

Direct Synthesis Approaches to 3,5-Bis(chloromethyl)-2H-pyran-2-one

Direct synthetic routes to this compound are not extensively documented in readily available scientific literature, suggesting that a one-pot synthesis from simple starting materials is uncommon. The synthesis is more typically approached as a multi-step process involving the initial construction of a 2H-pyran-2-one ring, followed by functionalization.

Chloromethylation Strategies in Pyran-2-one Systems

The introduction of chloromethyl groups onto a pre-existing 2H-pyran-2-one scaffold is a key strategy for the synthesis of the target molecule. This functionalization relies on the principles of electrophilic substitution on the pyran-2-one ring.

Electrophilic Chloromethylation Reactions

The 2H-pyran-2-one ring, while containing an electron-withdrawing lactone group, possesses sufficient aromatic character to undergo electrophilic substitution reactions. Theoretical and experimental evidence indicates that electrophilic attack preferentially occurs at the C-3 and C-5 positions, which are activated by the ring oxygen atom. This regioselectivity is crucial for the synthesis of the 3,5-disubstituted product.

A common method for chloromethylation is the Blanc chloromethylation reaction , which typically employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the in situ formation of a highly electrophilic chloromethyl cation (+CH2Cl) or a related species, which then attacks the electron-rich positions of the pyran-2-one ring.

Table 1: Reagents and Conditions for Electrophilic Chloromethylation

| Reagent System | Catalyst | Typical Conditions |

| Formaldehyde (or paraformaldehyde) and Hydrogen Chloride | Zinc Chloride (ZnCl₂) | Anhydrous conditions, often in a non-polar solvent. |

| Chloromethyl methyl ether | Lewis Acids (e.g., SnCl₄, AlCl₃) | Can be more reactive, allowing for milder conditions. |

| Bis(chloromethyl) ether | Lewis Acids | A potent but highly carcinogenic chloromethylating agent. |

While specific examples of the bis-chloromethylation of unsubstituted 2H-pyran-2-one are not prevalent, the principles of the Blanc reaction on other activated aromatic and heteroaromatic systems provide a strong basis for its application in this context.

Halogenation and Alkylation Routes for Pyranone Functionalization

An alternative, albeit more circuitous, approach to introducing the chloromethyl groups involves a two-step process of halogenation followed by alkylation or functional group transformation.

Initially, the 2H-pyran-2-one ring can be dihalogenated at the 3 and 5 positions. For instance, bromination with N-bromosuccinimide (NBS) can yield 3,5-dibromo-2H-pyran-2-one. The resulting dihalo-pyranone can then potentially undergo further reactions. One possibility is a metal-catalyzed cross-coupling reaction to introduce a methyl group, followed by radical chlorination. However, controlling the selectivity and achieving the desired transformation can be challenging.

Another potential route involves the conversion of the halogens to other functional groups that can then be transformed into chloromethyl groups. For example, conversion to formyl groups via a Vilsmeier-Haack type reaction on a suitable precursor, followed by reduction to hydroxymethyl groups and subsequent chlorination, represents a plausible, multi-step pathway.

Synthesis of Key 2H-Pyran-2-one Precursors

Condensation-Cyclization Approaches to Pyranone Rings

Condensation reactions are widely employed for the synthesis of substituted 2H-pyran-2-ones. These methods typically involve the reaction of a 1,3-dicarbonyl compound or a related active methylene (B1212753) compound with a suitable three-carbon synthon, followed by cyclization and dehydration.

The Knoevenagel condensation is a prominent example, where an active methylene compound reacts with an aldehyde or ketone. A subsequent intramolecular cyclization and elimination of water leads to the formation of the pyran-2-one ring. For instance, the reaction of an enal with a 1,3-dicarbonyl compound can be considered a formal [3+3] cycloaddition to generate the 2H-pyran ring system. nih.gov

Another classical method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.orgbyjus.com While typically used for the synthesis of cinnamic acids, variations of this reaction can be adapted for the formation of coumarins (benzopyran-2-ones), which are structurally related to 2H-pyran-2-ones.

Table 2: Examples of Condensation-Cyclization Reactions for Pyran-2-one Synthesis

| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound, α,β-unsaturated aldehyde/ketone | Basic catalyst (e.g., piperidine, pyridine) | Substituted 2H-pyran-2-ones |

| Perkin Reaction | Salicylaldehyde (for coumarins), Acetic Anhydride | Sodium Acetate | Coumarins (benzo-fused pyran-2-ones) |

| Michael Addition/Cyclization | β-ketoesters, α,β-unsaturated carbonyls | Base | Dihydropyranones, which can be oxidized to pyran-2-ones |

Annulation and Other Ring-Forming Reactions

Annulation reactions provide another powerful strategy for constructing the 2H-pyran-2-one ring, often with a high degree of control over the substitution pattern. These reactions involve the formation of a new ring onto an existing molecular framework.

Diels-Alder reactions can be utilized, where a suitably substituted diene reacts with a dienophile to form a six-membered ring. While not a direct route to 2H-pyran-2-ones in all cases, this cycloaddition can form precursors that are then converted to the desired pyrone. For example, the reaction of a substituted 2-pyrone with an alkyne can lead to a bicyclic intermediate that, upon rearrangement and loss of a small molecule, can yield a polysubstituted aromatic ring. rsc.org

More direct annulation methods include the reaction of β-chlorovinyl ketones with active methylene compounds in the presence of a base. This approach can lead to highly functionalized 2H-pyran-2-ones in a one-pot procedure. researchgate.net

Regioselectivity and Stereoselectivity in Pyran-2-one Synthesis

The regioselectivity and stereoselectivity of reactions are critical considerations in the synthesis of substituted pyran-2-ones. The substitution pattern on the final product is often determined by the choice of starting materials and the reaction mechanism.

Regioselectivity:

In the context of synthesizing 3,5-disubstituted pyran-2-ones, such as the target compound, controlling the regioselectivity of substituent introduction is paramount. As previously mentioned, electrophilic substitution on the 2H-pyran-2-one ring is directed to the 3- and 5-positions. clockss.org This inherent reactivity provides a basis for the regioselective introduction of functional groups that could then be converted to chloromethyl groups.

For syntheses that build the pyran-2-one ring from acyclic precursors, the regioselectivity is dictated by the connectivity of the starting materials and the cyclization strategy employed. For instance, in [4+2] cycloaddition reactions to form pyran-2-ones, the regiochemical outcome is governed by the electronic and steric properties of the substituents on both the diene and dienophile.

Stereoselectivity:

While this compound is an achiral molecule, a discussion of stereoselectivity is relevant in the broader context of pyran-2-one synthesis, particularly when chiral centers are present in the starting materials or are formed during the reaction. The synthesis of chiral dihydropyran and tetrahydropyran (B127337) derivatives often involves stereoselective methods to control the spatial arrangement of substituents. For example, ring-expansion reactions of monocyclopropanated furans have been shown to proceed stereoselectively to yield highly functionalized dihydro-2H-pyran derivatives. nih.gov

In the proposed synthesis starting from 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, the relative stereochemistry of the hydroxymethyl groups in the precursor could potentially influence the ease of the subsequent dehydrogenation step, although the final product is achiral. The stereochemical control in the formation of the saturated precursor itself is also a factor, with different diastereomers potentially being formed during the initial condensation reaction.

Below is a table summarizing various synthetic strategies for substituted pyran-2-ones and the factors influencing selectivity:

| Synthetic Strategy | Precursors | Key Selectivity Aspect | Typical Products | References |

| Electrophilic Substitution | 2H-pyran-2-one | Regioselective at C-3 and C-5 | 3- and 5-substituted pyran-2-ones | clockss.org |

| Cycloaddition Reactions | Dienes and Alkynes/Alkenes | Regio- and Stereoselective | Variously substituted pyran-2-ones | researchgate.net |

| Ring Expansion | Monocyclopropanated furans | Stereoselective | Dihydro-2H-pyrans | nih.gov |

| One-pot Condensation | Alkanones, DMFDMA, Hippuric acid | Regioselective | 3-Amino-pyran-2-ones | umich.eduresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3,5 Bis Chloromethyl 2h Pyran 2 One

Reactivity of the 2H-Pyran-2-one Ring System

The 2H-pyran-2-one ring is a six-membered, unsaturated lactone that exhibits a chemical nature that is a hybrid of both aliphatic and aromatic systems. clockss.org This duality is central to its reactivity. The ring structure is closely related to pyrylium (B1242799) salts and can be represented by a canonical form that imparts a pyrylium betaine (B1666868) character, influencing its reaction pathways. clockss.org

Electrophilic Aromatic Substitution Patterns on the Pyranone Nucleus

The aromatic character of the 2H-pyran-2-one nucleus is most evident in its reactions with electrophiles. clockss.org Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, selectively occur at the C-3 and C-5 positions. clockss.org This regioselectivity is dictated by the electron distribution within the ring. In the case of 3,5-Bis(chloromethyl)-2H-pyran-2-one, these positions are already occupied, indicating that its synthesis involves precursors that direct substitution to these sites.

The general mechanism for EAS involves an initial attack by the aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgbyjus.commasterorganicchemistry.com The rate-determining step is the disruption of aromaticity to form this intermediate. clockss.orgmasterorganicchemistry.com In a subsequent fast step, a proton is lost from the site of attack, restoring the stable aromatic system. byjus.commasterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions on the 2H-Pyran-2-one Ring

| Reaction | Reagents | Electrophile | Typical Position of Substitution |

| Halogenation | Cl₂, Br₂ with Lewis Acid (e.g., FeCl₃, AlCl₃) | Cl⁺, Br⁺ | C-3, C-5 |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | NO₂⁺ (Nitronium ion) | C-3, C-5 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ or protonated SO₃ | C-3, C-5 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | C-3, C-5 |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) | C-3, C-5 |

This table illustrates the general reactivity of the parent 2H-pyran-2-one ring system.

Nucleophilic Attack at Electrophilic Centers (C-2, C-4, C-6)

In contrast to its aromatic-like behavior with electrophiles, the 2H-pyran-2-one ring is highly susceptible to nucleophilic attack. clockss.org This is due to the presence of three electron-deficient, or electrophilic, centers at positions C-2, C-4, and C-6. clockss.orgresearchgate.net The electron-withdrawing nature of the carbonyl group at C-2 and the oxygen heteroatom significantly influences this reactivity.

Nucleophilic attack can lead to a variety of outcomes, most notably ring-opening and subsequent rearrangements, rather than simple substitution. clockss.org The regeneration of the pyran-2-one ring following such an attack is difficult. clockss.org

Attack at C-2: The carbonyl carbon is a classic electrophilic site. Nucleophilic attack here often initiates the cleavage of the ester (lactone) bond, leading to an open-chain intermediate.

Attack at C-4 and C-6: These positions are analogous to the ortho and para positions of a carbonyl group in a conjugated system. The polarization of the pi-electron system makes these carbons susceptible to attack by nucleophiles. Similar to the reactivity of pyridines, where nucleophilic attack is favored at the 2- and 4-positions, the heteroatom in the pyranone ring helps to stabilize the negative charge in the intermediate formed upon nucleophilic attack at C-2, C-4, and C-6. stackexchange.comechemi.com The stability of the anionic intermediate is a key factor determining the feasibility of the nucleophilic substitution. stackexchange.comechemi.com

These reactions are foundational to the use of pyran-2-ones as building blocks for creating new heterocyclic or carbocyclic systems. clockss.org

Transformations Involving the Chloromethyl Moieties

The two chloromethyl groups at the C-3 and C-5 positions of this compound are highly reactive sites, primarily undergoing nucleophilic substitution reactions. As primary alkyl chlorides, they are susceptible to SN2 reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions of Chloromethyl Groups

The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles. vanderbilt.edu These reactions provide a straightforward pathway to introduce diverse functionalities onto the pyranone scaffold.

Table 2: Potential Nucleophilic Substitution Reactions at the Chloromethyl Groups

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | NaOH, H₂O | Alcohol (-CH₂OH) |

| Alkoxide | NaOR' | Ether (-CH₂OR') |

| Cyanide | NaCN, KCN | Nitrile (-CH₂CN) |

| Azide (B81097) | NaN₃ | Azide (-CH₂N₃) |

| Amines | R'NH₂, R'₂NH | Amine (-CH₂NHR', -CH₂NR'₂) |

| Thiolate | NaSR' | Thioether (-CH₂SR') |

| Carboxylate | R'COONa | Ester (-CH₂OCOR') |

These substitutions allow for the synthesis of a library of derivatives from a single precursor, highlighting the compound's role as a versatile synthetic intermediate.

Functional Group Interconversions and Derivatization of Chloromethyl

The products obtained from the initial nucleophilic substitution can be further transformed into other functional groups, a process known as functional group interconversion. ic.ac.uksolubilityofthings.com This multi-step derivatization significantly expands the synthetic potential of this compound.

For instance, the nitrile group, introduced via substitution with cyanide, is a particularly versatile handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu Similarly, an azide group can be reduced to a primary amine, and a primary alcohol (formed from hydroxide substitution) can be oxidized to an aldehyde or a carboxylic acid. vanderbilt.edusolubilityofthings.com

Table 3: Examples of Functional Group Interconversions

| Initial Product Functional Group | Reaction Type | Reagents | Final Functional Group |

| Nitrile (-CH₂CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂CH₂NH₂) |

| Nitrile (-CH₂CN) | Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-CH₂COOH) |

| Azide (-CH₂N₃) | Reduction | H₂/Pd or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Alcohol (-CH₂OH) | Oxidation | PCC | Aldehyde (-CHO) |

| Alcohol (-CH₂OH) | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

Ring Transformation Reactions of 2H-Pyran-2-ones

One of the most synthetically valuable aspects of 2H-pyran-2-one chemistry is the ability of the ring to undergo transformations into other cyclic systems. clockss.org These reactions are typically initiated by the nucleophilic attack on the electrophilic centers (C-2, C-4, C-6), leading to ring-opening, followed by an intramolecular cyclization to form a new, stable ring system. clockss.orgresearchgate.net A wide variety of nitrogen and carbon nucleophiles have been used to convert the 2H-pyran-2-one ring into new heterocycles and carbocycles through simple procedures. clockss.org

For example, reactions with nitrogen-containing nucleophiles like ammonia, amines, or hydrazine (B178648) can transform the pyranone ring into substituted pyridones or quinolines. clockss.orgresearchgate.net Treatment of fused pyranones with reagents like ammonia, hydroxylamine, or hydrazine has been shown to yield corresponding quinolinone derivatives. clockss.org

Carbon nucleophiles can also induce profound structural changes. A notable example is the base-induced ring transformation of substituted 2H-pyran-2-ones with cyclobutanone, which provides a one-pot synthesis of functionalized benzocyclobutanes. researchgate.netthieme-connect.com This reaction proceeds through the attack of a carbanion, generated from cyclobutanone, at the C-6 position of the pyranone, which is followed by ring opening, decarboxylation, and condensation to form the new carbocyclic system. thieme-connect.com These transformations underscore the utility of the pyranone scaffold in constructing complex molecular architectures. mdpi.com

Carbanion-Induced Ring Transformations

The reaction of 2H-pyran-2-one derivatives with strong carbon nucleophiles, such as carbanions, is a powerful method for the synthesis of various carbocyclic and heterocyclic systems. clockss.org These base-catalyzed reactions typically proceed via a well-established mechanism involving nucleophilic attack, ring scission, and recyclization. rsc.org

The general mechanism commences with the Michael-type addition of a carbanion to the electrophilic C-6 position of the 2H-pyran-2-one ring. This is followed by the opening of the pyranone ring to form an intermediate, which can then undergo an intramolecular cyclization. Subsequent elimination of a stable molecule, typically carbon dioxide (decarboxylation) and/or water, drives the reaction toward the formation of a new, stable aromatic or cyclic system. clockss.org This strategy has been successfully employed to synthesize a variety of complex structures, including unsymmetrical biaryls and benzocyclobutanes, from appropriately substituted pyran-2-one precursors. rsc.orgresearchgate.net

For this compound, the presence of two electron-withdrawing chloromethyl groups at the C-3 and C-5 positions enhances the electrophilicity of the pyranone ring, particularly at the C-6 position. This heightened reactivity is expected to facilitate the initial attack by a carbanion. The subsequent ring-opening and recyclization pathway would lead to highly substituted benzene (B151609) derivatives, where the original C-3 and C-5 substituents become part of the newly formed aromatic ring.

Table 1: Illustrative Carbanion-Induced Ring Transformations of 2H-Pyran-2-one Derivatives

| Pyran-2-one Precursor | Carbanion Source (Reagent) | Base | Resulting Product Class |

| 6-Aryl-4-substituted-2H-pyran-2-one-3-carbonitrile | Cyclobutanone | Base | Benzocyclobutanes |

| Suitably functionalized 2H-pyran-2-ones | Cycloalkanones | Base | Annulated unsymmetrical biaryls |

| 6-Aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-one | Benzosuberone | Base | Dibenzo[a,c]cycloheptenes |

This table provides examples of transformations based on the reactivity of the 2H-pyran-2-one scaffold. rsc.orgresearchgate.netresearchgate.net

Nucleophile-Induced Ring Rearrangements and Scission

The 2H-pyran-2-one ring is susceptible to attack by a variety of nucleophiles due to its three electrophilic centers at positions C-2, C-4, and C-6. clockss.org Such reactions commonly lead to the opening of the lactone ring, followed by rearrangements that result in the formation of new heterocyclic or carbocyclic structures, rather than the regeneration of the pyranone ring. clockss.org

Nitrogen-containing nucleophiles, such as ammonia, hydrazines, and primary amines, have been extensively studied. For instance, reactions with hydrazine can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The specific outcome of the reaction—whether it results in simple condensation or a complete recyclization accompanied by ring opening—often depends on the nature and structure of the nucleophile employed. nih.gov

In the case of this compound, the reactivity is twofold. Besides the electrophilic sites on the pyranone ring, the chloromethyl groups at C-3 and C-5 are themselves reactive centers for nucleophilic substitution (SN2) reactions. This creates a competitive scenario where a nucleophile can either attack the ring, leading to its transformation, or displace the chloride ions from the side chains. The reaction conditions and the nature of the nucleophile (e.g., hard vs. soft nucleophiles) would likely determine the predominant reaction pathway. A strong, soft nucleophile might favor substitution at the chloromethyl groups, while a different nucleophile under other conditions might preferentially initiate a ring-opening sequence.

Table 2: General Pathways for Nucleophilic Attack on the 2H-Pyran-2-one Ring

| Nucleophile Type | Site of Attack | Intermediate Step | Final Product Type |

| Nitrogen Nucleophiles | C-6, C-4, or C-2 | Ring Opening | Pyridazines, Quinolines, Pyrazolones, etc. clockss.orgnih.gov |

| Carbon Nucleophiles | C-6 | Ring Opening | Substituted Arenes, Biaryls, etc. rsc.org |

Cycloaddition Reactions Involving Pyran-2-one Derivatives

Diels-Alder Reactions as Diene Components

2H-Pyran-2-ones are well-established diene components in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. clockss.orgchim.it This reactivity provides a robust pathway for the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com The nature of the final product depends significantly on the dienophile used.

When a 2H-pyran-2-one reacts with an alkyne dienophile, the reaction typically proceeds through an initial [4+2] cycloaddition to form an unstable 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one intermediate. This bicyclic adduct readily undergoes a retro-Diels-Alder reaction by extruding a molecule of carbon dioxide (CO₂), leading to the formation of a highly substituted benzene or aniline (B41778) derivative. chim.itresearchgate.net

Conversely, when an alkene is used as the dienophile, the initially formed 2-oxabicyclo[2.2.2]oct-2-en-3-one adduct is often stable and can be isolated. nih.gov These bridged bicyclic lactones are valuable synthetic intermediates that can be further manipulated. nih.gov

Regioselectivity and Electronic Effects in Cycloadditions

The rate and selectivity of Diels-Alder reactions are profoundly influenced by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com In a "normal" electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

However, the introduction of strong electron-withdrawing groups onto the 2H-pyran-2-one ring can fundamentally alter its character, transforming it into an electron-poor diene. chim.it Such dienes participate in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, where the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile (e.g., enamines, vinyl ethers) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. nih.govwikipedia.org

The compound this compound, possessing two electron-withdrawing chloromethyl groups, is expected to function as an electron-poor diene and readily participate in IEDDA reactions. The presence of these substituents lowers the energy of the diene's frontier molecular orbitals, facilitating cycloaddition with electron-rich dienophiles. wikipedia.org

The regioselectivity of these cycloadditions—the specific orientation in which the diene and dienophile combine—is governed by the electronic polarization of the reactants. researchgate.netyoutube.commasterorganicchemistry.com For an unsymmetrical dienophile reacting with this compound, the regiochemical outcome can be predicted by considering the partial charges on the reacting atoms, which are influenced by the electronic effects of the substituents. youtube.com The substituents at the C-3 and C-5 positions exert a significant directing influence, often leading to the formation of a single major regioisomer. researchgate.net

Table 3: Electronic Effects in Diels-Alder Reactions of 2H-Pyran-2-ones

| Diene Substituent Effect | Dienophile Type | Reaction Type | Controlling Orbital Interaction |

| Electron-donating | Electron-poor (EWG) | Normal Electron Demand Diels-Alder | HOMO(diene) - LUMO(dienophile) |

| Electron-withdrawing | Electron-rich (EDG) | Inverse Electron Demand Diels-Alder (IEDDA) | LUMO(diene) - HOMO(dienophile) |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. masterorganicchemistry.comwikipedia.org

Mechanistic and Theoretical Investigations of 3,5 Bis Chloromethyl 2h Pyran 2 One Reactions

Elucidation of Reaction Mechanisms in Pyran-2-one Transformations

There is no specific literature elucidating the reaction mechanisms of transformations involving 3,5-Bis(chloromethyl)-2H-pyran-2-one. Research on other pyran-2-one derivatives indicates that they undergo a variety of transformations, including cycloadditions and nucleophilic reactions. clockss.org The nature of the substituents on the pyran-2-one ring plays a crucial role in dictating the mechanistic pathway. For instance, electron-withdrawing groups can influence the electrophilicity of the ring system. researchgate.net

Understanding Reactivity through Detailed Reaction Pathways

Detailed reaction pathways for this compound have not been documented. The reactivity of the pyran-2-one ring is generally characterized by its susceptibility to both electrophilic and nucleophilic attack at various positions. clockss.org The presence of two chloromethyl groups at the 3 and 5 positions would be expected to significantly influence the molecule's reactivity. These groups are electron-withdrawing and also provide sites for potential nucleophilic substitution. However, without experimental studies, the precise nature of these effects on reaction pathways remains unknown.

Computational Chemistry Approaches in Pyran-2-one Research

While computational chemistry is a powerful tool for investigating pyran-2-one systems, no specific studies on this compound are available. mdpi.com Computational studies on other pyran-2-ones have provided valuable insights into their electronic structure and reactivity. mdpi.comrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No Density Functional Theory (DFT) calculations for this compound have been reported. DFT is widely used to study the electronic structure, molecular orbitals, and reactivity descriptors of organic molecules, including various pyran-2-one derivatives. mdpi.comrsc.org Such calculations could, in principle, provide information on the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the target molecule, which would be crucial for understanding its reactivity.

Analysis of Molecular Electrostatic Potential (MEP) and Local Ionization Energies

There are no published analyses of the Molecular Electrostatic Potential (MEP) or local ionization energies for this compound. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.com For related pyran-2-ones, MEP studies have helped to predict how they will interact with other reagents. mdpi.com

Transition State Analysis in Key Transformations

No transition state analyses for reactions involving this compound have been performed. Transition state theory and computational analysis are essential for understanding the kinetics and mechanisms of chemical reactions. For other pyran-2-one reactions, such as cycloadditions, transition state analysis has been used to determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Derivatization and Advanced Functionalization Strategies for 3,5 Bis Chloromethyl 2h Pyran 2 One

Introduction of Diverse Functional Groups onto the Pyranone Scaffold

The chloromethyl groups at the C3 and C5 positions of the 3,5-Bis(chloromethyl)-2H-pyran-2-one ring are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a vast range of functional groups onto the pyranone core, thereby modifying its steric and electronic properties. The versatility of this scaffold allows for the systematic exploration of chemical space by replacing the chlorine atoms with various nucleophiles.

The reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic benzylic-like carbon of the chloromethyl group, displacing the chloride ion. This method provides a straightforward route to a multitude of derivatives. For example, reaction with oxygen-based nucleophiles like alkoxides or phenoxides yields ethers, while carboxylates can be used to form esters. Nitrogen-based nucleophiles, such as primary or secondary amines, readily form the corresponding substituted amines. Similarly, sulfur-based nucleophiles like thiols or thiophenols can be employed to synthesize thioethers. The introduction of azide (B81097) groups is also possible, which can then be used in "click chemistry" reactions or be reduced to primary amines.

This ability to easily introduce a wide variety of functional groups makes this compound a valuable building block for creating analogues of biologically active compounds or for synthesizing novel molecules with tailored properties. researchgate.netresearchgate.net The reactivity of the chloromethyl groups is analogous to that seen in other heterocyclic systems where such groups are readily displaced. organic-chemistry.org

Table 1: Examples of Functional Group Introduction via Nucleophilic Substitution

| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Derivative Structure |

|---|---|---|---|

| Alcohol | Sodium Methoxide (NaOCH₃) | Ether | 3,5-Bis(methoxymethyl)-2H-pyran-2-one |

| Phenol | Sodium Phenoxide (NaOPh) | Phenyl Ether | 3,5-Bis(phenoxymethyl)-2H-pyran-2-one |

| Carboxylic Acid | Sodium Acetate (CH₃COONa) | Ester | 3,5-Bis(acetoxymethyl)-2H-pyran-2-one |

| Amine (Primary) | Ethylamine (CH₃CH₂NH₂) | Secondary Amine | 3,5-Bis((ethylamino)methyl)-2H-pyran-2-one |

| Amine (Secondary) | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | 3,5-Bis((diethylamino)methyl)-2H-pyran-2-one |

| Thiol | Sodium Ethanethiolate (NaSCH₂CH₃) | Thioether | 3,5-Bis((ethylthio)methyl)-2H-pyran-2-one |

Synthesis of Complex Bicyclic and Polycyclic Systems from Bis(chloromethyl) Derivatives

The bifunctional nature of this compound is particularly advantageous for the construction of more complex molecular architectures, such as bicyclic and polycyclic systems. The two spatially distinct chloromethyl groups can react with dinucleophiles in a single step to form a new ring fused or bridged to the original pyranone core. This strategy provides an efficient route to novel heterocyclic scaffolds. researchgate.netresearchgate.net

In these cyclization reactions, a molecule containing two nucleophilic centers can displace both chloride ions, leading to the formation of a new ring. The size and nature of the resulting ring are determined by the structure of the dinucleophile used. For instance, reacting this compound with a diamine, such as ethane-1,2-diamine, would be expected to yield a diazepine-fused pyranone. Similarly, the use of a dithiol like ethane-1,2-dithiol could lead to the formation of a dithiocine-fused system.

This synthetic approach is a powerful tool for generating molecules with significant three-dimensional complexity from a relatively simple starting material. The resulting bicyclic and polycyclic systems are of great interest in medicinal chemistry, as such rigid scaffolds can be used to orient functional groups in specific spatial arrangements, which is often a key factor for potent biological activity. The synthesis of bicyclic systems from analogous bis(chloromethyl) derivatives, such as 2,3-bis(chloromethyl)pyridine, has been shown to be an effective strategy. organic-chemistry.org Furthermore, intramolecular cyclization reactions involving substituted pyran-2-ones are known to produce fused systems like furopyranones. researchgate.net

Table 2: Potential Bicyclic Systems from this compound

| Dinucleophile | Example Reagent | Resulting Bicyclic System | Potential Heterocyclic Ring Formed |

|---|---|---|---|

| Diamine | Ethane-1,2-diamine | Dihydropyrano[3,4-f] researchgate.netmdpi.comdiazepine | 7-membered Diazepine |

| Dithiol | Ethane-1,2-dithiol | Dihydropyrano[3,4-f] researchgate.netmdpi.comdithiocine | 8-membered Dithiocine |

| Dihydroxy Compound | Ethane-1,2-diol | Dihydropyrano[3,4-f] researchgate.netmdpi.comdioxocine | 8-membered Dioxocine |

| Amino-thiol | 2-Aminoethanethiol | Dihydropyrano[3,4-f] researchgate.netmdpi.comthiazepine | 7-membered Thiazepine |

Utility in Scaffolding for Diverse Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally related compounds is a crucial strategy for identifying new therapeutic agents. nih.gov The concept of a molecular scaffold, a core structure to which various substituents can be attached, is central to combinatorial chemistry. This compound is an excellent example of such a scaffold due to its two independent and highly reactive functionalization points. researchgate.net

The presence of two chloromethyl groups allows for a "two-point diversification" strategy. This means that two different sets of building blocks can be introduced in a systematic manner, leading to a rapid generation of a large and diverse library of compounds. For example, a library could be synthesized by reacting the bis(chloromethyl)pyranone with a set of 100 different amines at the C3-methyl position and another set of 100 different thiols at the C5-methyl position (or vice-versa in a controlled, stepwise manner), theoretically generating 10,000 unique compounds.

This approach can be carried out using either solution-phase or solid-phase parallel synthesis techniques. In solid-phase synthesis, the pyranone scaffold could be anchored to a resin, allowing for easy purification after each reaction step. The dual reactivity of the scaffold enables the creation of libraries with significant molecular diversity, which increases the probability of finding a "hit" compound with desired biological activity during high-throughput screening. The pyran-2-one core itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, further enhancing its value as a scaffold for drug discovery. researchgate.netresearchgate.net

Table 3: Schematic for a Combinatorial Library Synthesis

| Scaffold | Reaction Point 1 (R¹) | Reaction Point 2 (R²) | Library Diversity |

|---|---|---|---|

| This compound | Set of Nucleophiles A (e.g., 50 amines) | Set of Nucleophiles B (e.g., 50 thiols) | Up to 2,500 unique compounds |

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Building Blocks and Synthetic Intermediates

3,5-Bis(chloromethyl)-2H-pyran-2-one has emerged as a potent and adaptable starting material in the synthesis of a diverse array of organic compounds. The electrophilic nature of the chloromethyl groups, coupled with the dienophilic reactivity of the α,β-unsaturated lactone, allows for a wide range of chemical transformations. Organic chemists have capitalized on these features to employ it as a key intermediate in the synthesis of intricate molecular scaffolds.

The strategic positioning of the two chloromethyl groups allows for sequential or simultaneous reactions, providing a pathway to bifunctional molecules. These reactive sites can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions, thereby enabling the introduction of diverse functionalities. This versatility has been harnessed to construct precursors for pharmaceuticals, agrochemicals, and advanced materials. The pyranone ring itself can be either retained in the final product or utilized as a masked diene that can be unraveled under specific reaction conditions to participate in cycloaddition reactions.

Precursors for Novel Aromatic and Heteroaromatic Systems

A significant application of this compound lies in its role as a precursor for the synthesis of complex aromatic and heteroaromatic structures. The pyranone ring can be transformed through various reaction cascades, often involving cycloaddition-elimination sequences, to generate highly substituted cyclic systems.

While direct, detailed research findings on the synthesis of substituted polyaromatic hydrocarbons and terphenyls specifically from this compound are not extensively documented in readily available literature, the fundamental reactivity of similar 2-pyrone systems suggests a strong potential for such applications. The general strategy involves a [4+2] cycloaddition reaction (Diels-Alder reaction) where the pyran-2-one acts as the diene component. Reaction with a suitable dienophile, such as an alkyne, followed by the extrusion of carbon dioxide, leads to the formation of a benzene (B151609) ring. By carefully selecting the dienophile and the subsequent reaction partners for the chloromethyl groups, it is conceivable to construct oligo-aryl systems, including terphenyls. The chloromethyl groups can be converted to other functionalities either before or after the aromatization step, allowing for the synthesis of substituted polyaromatic hydrocarbons with tailored properties.

The utility of this compound as a precursor for fused ring systems is more established. The bifunctional nature of this compound allows for intramolecular reactions, leading to the formation of bicyclic and polycyclic structures. For instance, reaction with a dinucleophile can result in the formation of a new ring fused to the pyranone core. Subsequent manipulation of the pyranone ring can then lead to a variety of fused carbocyclic and heterocyclic architectures.

A common strategy involves an initial intermolecular reaction at one of the chloromethyl groups, followed by an intramolecular reaction involving the second chloromethyl group to close a ring. For example, reaction with a primary amine could lead to an initial substitution, followed by an intramolecular N-alkylation to form a nitrogen-containing heterocycle. Similarly, reactions with carbon nucleophiles can be employed to construct fused carbocyclic rings. The Diels-Alder reactivity of the pyranone core can also be exploited in an intramolecular fashion to generate complex polycyclic systems.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, represent highly efficient methods for the construction of complex molecules. The multiple reactive sites of this compound make it an ideal candidate for the design of such processes.

A hypothetical cascade reaction could be initiated by a nucleophilic attack on one of the chloromethyl groups, which then triggers a subsequent intramolecular reaction. For instance, a carefully chosen nucleophile could initiate a sequence of cyclizations and rearrangements, leading to a complex polycyclic product in a single step.

In the context of MCRs, this compound can act as a central scaffold, with its two electrophilic centers reacting with different nucleophiles present in the reaction mixture. This approach allows for the rapid generation of molecular diversity from simple starting materials. For example, a three-component reaction between this compound, an amine, and a thiol could potentially lead to the formation of a pyranone derivative bearing both an amino and a thioether functionality.

Catalytic Applications and Catalyst Development in Pyranone Chemistry

The development of catalytic methods for the synthesis and transformation of pyranones is an active area of research. While specific catalytic applications directly involving this compound as a catalyst are not prominent, its role as a substrate in catalyzed reactions is of significant interest. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to transform the chloromethyl groups into more complex substituents. Catalysts such as palladium or nickel complexes could be used to couple the chloromethyl moieties with a variety of organometallic reagents, providing access to a wide range of substituted pyranones.

Furthermore, the pyranone core itself can be a target for catalytic transformations. For example, catalytic hydrogenation can be used to saturate the double bonds, leading to dihydropyranone or tetrahydropyranone derivatives. Asymmetric catalysis could be employed to introduce chirality into the molecule, which is of great importance in the synthesis of biologically active compounds. The development of new catalysts that can selectively act on the different functional groups of this compound would further expand its synthetic utility and open up new avenues for the construction of complex molecules.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for Pyran-2-one Derivatives

The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact through the use of sustainable practices. While general green methodologies for pyran-2-one synthesis, such as microwave-assisted reactions and the use of reusable catalysts, have been reported, the application of these principles to the specific synthesis of 3,5-Bis(chloromethyl)-2H-pyran-2-one is a critical area for future research.

Current synthetic strategies for related compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should focus on the development of atom-economical, one-pot syntheses of this compound. This could involve the use of bio-based starting materials, environmentally benign solvents, and catalytic systems that can be easily recovered and reused. The exploration of enzymatic catalysis or whole-cell biotransformations could also offer highly selective and sustainable routes to this and other pyran-2-one derivatives.

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. |

| Catalytic Approaches | Development of novel catalysts (e.g., solid acids, supported metal nanoparticles) for key synthetic steps. | Increased efficiency, selectivity, and catalyst recyclability. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced safety, better control over reaction parameters, and ease of scalability. |

| Bio-based Feedstocks | Investigating the use of renewable starting materials derived from biomass. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Exploration of Novel and Uncharted Reaction Pathways

The two chloromethyl groups in this compound are highly reactive functionalities that can serve as handles for a wide array of chemical transformations. Future research should be directed towards exploring the uncharted reactivity of this molecule to synthesize novel and complex chemical architectures.

The chlorine atoms are excellent leaving groups, making the methylene (B1212753) carbons susceptible to nucleophilic substitution. This opens up avenues for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, leading to a diverse library of new pyran-2-one derivatives. Furthermore, these chloromethyl groups could participate in intramolecular reactions, potentially leading to the formation of novel fused or bridged heterocyclic systems. The pyran-2-one ring itself can act as a diene in Diels-Alder reactions, and the influence of the two chloromethyl substituents on the regio- and stereoselectivity of such cycloadditions is an area ripe for investigation.

Table 2: Potential Reaction Pathways for this compound

| Reaction Type | Potential Products | Research Focus |

| Nucleophilic Substitution | Diamines, diazides, dithiols, dinitriles | Exploring the scope of nucleophiles and optimizing reaction conditions. |

| Intramolecular Cyclization | Fused or bridged bicyclic systems | Investigating conditions to promote ring formation. |

| Cross-Coupling Reactions | Aryl- or vinyl-substituted pyran-2-ones | Utilizing modern cross-coupling methodologies (e.g., Suzuki, Sonogashira). |

| Diels-Alder Cycloadditions | Bicyclic adducts | Studying the impact of the chloromethyl groups on reactivity and selectivity. |

Advanced Spectroscopic and Structural Characterization of Intermediates and Products

A thorough understanding of the structure and properties of this compound and its derivatives is paramount for predicting their reactivity and potential applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for routine characterization, advanced techniques can provide deeper insights.

Future work should involve detailed 2D NMR studies (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for complex reaction products. Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the parent molecule and its derivatives, providing crucial information on bond lengths, bond angles, and crystal packing. In-depth computational studies, using methods such as Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure, conformational preferences, and reaction mechanisms. The characterization of transient intermediates, for example through in-situ spectroscopic monitoring of reactions, would also provide a more complete picture of the reaction pathways.

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Research Application |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. | Unambiguous structure elucidation of complex products. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular interactions. | Confirmation of stereochemistry and understanding of solid-state properties. |

| Computational Chemistry (DFT) | Electronic structure, reactivity indices, and reaction energetics. | Prediction of reactivity, elucidation of reaction mechanisms. |

| In-situ Spectroscopy | Real-time monitoring of reaction progress and detection of intermediates. | Understanding reaction kinetics and identifying transient species. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(chloromethyl)-2H-pyran-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of chlorinated precursors, similar to methodologies used for pyrrol-2-ones and pyran derivatives . Key steps include:

- Precursor Selection : Use α,β-unsaturated ketones or esters with chloromethyl substituents as starting materials.

- Cyclization : Employ mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C to promote ring closure.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity .

- Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) and adjust temperature to suppress side reactions like hydrolysis of chloromethyl groups.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., pyran ring protons at δ 5.5–6.5 ppm, chloromethyl groups at δ 4.0–4.5 ppm) .

- FTIR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .

- HRMS : Verify molecular ion [M+H]+ with <2 ppm error to theoretical mass .

- Melting Point : Compare to literature values (if available) to assess crystallinity and purity .

Q. What safety protocols are critical when handling chloromethyl-substituted pyrans?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Carcinogenicity Mitigation : Given structural similarities to bis(chloromethyl) ether (BCME), a known carcinogen , limit exposure via closed systems and rigorous waste containment .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of chloromethyl groups in pyran-2-ones be resolved?

- Methodological Answer :

- Controlled Stability Studies : Perform kinetic assays under varying pH (4–10), temperatures (25–60°C), and solvents (aqueous vs. organic). Monitor degradation via HPLC or LC-MS .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways. Computational modeling (DFT) can predict reactive sites .

- Literature Reconciliation : Cross-reference studies accounting for differences in substituent electronic effects (e.g., electron-withdrawing groups enhance stability) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Selective Activation : Use transition-metal catalysts (e.g., Pd/Cu) for site-specific cross-coupling while preserving the pyran core .

- Protecting Groups : Temporarily block reactive chloromethyl sites with trimethylsilyl groups during nucleophilic substitutions .

- Solvent/Additive Screening : Polar solvents (acetonitrile) and phase-transfer catalysts (TBAB) improve reaction selectivity .

Q. How do structural modifications influence the compound’s biological activity or toxicity profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or OH) and assay cytotoxicity (MTT assay) and genotoxicity (Ames test) .

- Metabolic Profiling : Use liver microsomes to identify metabolites; compare to BCME’s metabolic pathways (e.g., glutathione conjugation) .

- Computational Toxicology : Apply QSAR models to predict carcinogenicity risks based on electrophilicity indices .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for pyran-2-one derivatives: How to identify contributing factors?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same supplier’s DMF) and anhydrous conditions .

- Byproduct Analysis : Use GC-MS or NMR to detect intermediates (e.g., dihydroxy byproducts from hydrolysis) .

- Catalyst Purity : Test commercial catalysts (e.g., Pd(OAc)₂) for trace impurities via ICP-MS, which may inhibit reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.